An In-Depth Technical Guide to (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol: Chemical Properties and Stability
An In-Depth Technical Guide to (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, stability, and handling of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol. As a key chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutics. This document synthesizes data from analogous structures and established chemical principles to provide expert, field-proven insights into its behavior.
Core Molecular Structure and Physicochemical Profile
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a chiral (R)-pyrrolidin-3-ol moiety attached via a nitrogen-carbon bond to the 3-position of a 6-bromopyridine ring. This unique combination of a stereocenter, a nucleophilic secondary alcohol, and a functionalized aromatic ring makes it a versatile intermediate in drug discovery.[1]
Caption: Chemical structure of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol.
Table 1: Physicochemical Properties
The following table summarizes the key physicochemical properties. Since direct experimental data for this specific molecule is scarce, these values are derived from its constituent fragments and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁BrN₂O | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| IUPAC Name | (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol | IUPAC Nomenclature |
| Appearance | Likely an off-white to yellow solid | Inferred from analogs |
| pKa (Pyrrolidine N) | ~8-9 (estimated for the protonated amine) | Inferred from similar N-aryl pyrrolidines |
| pKa (Pyridine N) | ~2-3 (estimated for the protonated pyridine) | Inferred from substituted pyridines |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Inferred from structural components[2] |
Chemical Stability and Degradation Pathways
The stability of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is governed by the interplay of its three core components: the N-aryl linkage, the pyrrolidinol ring, and the bromopyridine moiety.
N-Aryl Bond and Pyrrolidine Ring Stability
The C-N bond connecting the pyrrolidine and pyridine rings is generally robust. N-aryl pyrrolidines are stable intermediates in many synthetic applications.[3][4] However, under strongly acidic or basic conditions, or in the presence of potent oxidizing agents, degradation can occur. The pyrrolidine ring itself is a saturated heterocycle and thus relatively stable, though the secondary alcohol offers a site for potential oxidation to the corresponding ketone, (R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-one.
Bromopyridine Moiety Reactivity
The bromopyridine ring is the most probable site of degradation. Two primary degradation pathways are of concern:
-
Hydrodehalogenation: The loss of the bromine atom is a known degradation route for bromopyridine derivatives, particularly in the presence of catalysts (like residual palladium from synthesis), reducing agents, or under photolytic conditions.[5] This would result in the formation of (R)-1-(pyridin-3-yl)pyrrolidin-3-ol.
-
Oxidative Degradation: Pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products, especially under harsh oxidative conditions or microbial action.[6]
Caption: A plausible synthetic workflow for the target compound.
Reactivity and Use as a Building Block
The molecule possesses two key functional handles for subsequent chemical transformations:
-
The Secondary Alcohol: The hydroxyl group can be used for esterification, etherification, or oxidation to a ketone, allowing for the introduction of diverse side chains.
-
The Bromo Substituent: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of various aryl, alkyl, or alkynyl groups. [7] This dual functionality makes (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol a valuable precursor for creating libraries of complex molecules in the pursuit of new drug candidates. The pyrrolidine scaffold is a common motif in many biologically active compounds. [2]
Analytical Methodologies for Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for assessing purity and identifying degradation products. A reverse-phase method is typically suitable. [8][9] Protocol: HPLC-MS Purity and Stability Assessment
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the parent ion [M+H]⁺ at m/z 243.0/245.0 (characteristic isotopic pattern for bromine).
-
Rationale: The C18 column provides good retention for this moderately polar molecule. The formic acid aids in protonation for efficient ESI-MS detection. The gradient elution ensures the separation of the main compound from potential impurities, which may include starting materials or degradation products like the debrominated analog. [10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural confirmation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts are inferred from data on N-aryl pyrrolidines and substituted pyridines. [12][13][14]
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ | 1.8 - 2.2 (m) | 30 - 35 |
| Pyrrolidine CH₂-N | 3.2 - 3.6 (m) | 45 - 50 |
| Pyrrolidine CH-OH | 4.4 - 4.6 (m) | 65 - 70 |
| Pyridine CH (ortho to N) | ~8.0 (d) | ~145 |
| Pyridine CH (meta to N) | ~7.0 - 7.2 (dd) | ~120 |
| Pyridine C-Br | - | ~110 |
| Pyridine C-N | - | ~140 |
Note: Spectra should be recorded in solvents like CDCl₃ or DMSO-d₆. The exact shifts and coupling constants will depend on the solvent and concentration.
Conclusion
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a valuable chiral building block with well-defined chemical properties. While generally stable, its handling requires consideration of its potential for degradation via hydrodehalogenation of the bromopyridine ring and oxidation of the secondary alcohol. Proper storage under inert, dark, and cool conditions is essential for maintaining its purity. The analytical methods outlined in this guide provide a robust framework for quality control, ensuring its successful application in the synthesis of complex molecular targets for drug discovery and development.
References
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Beng, T. K., Woo, J. S., & Gawley, R. E. (2012). Synthetic applications and inversion dynamics of configurationally stable 2-lithio-2-arylpyrrolidines and -piperidines. Journal of the American Chemical Society, 134(36), 14764–14771. [Link]
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Gala, F., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
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Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
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Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
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ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(6-bromopyridin-3-yl)propan-1-ol. Retrieved from [Link]
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Kaur, H., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
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Chromatography Forum. (2011). measure pyrrolidine by HPLC. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Bromobenzyl)pyrrolidin-3-ol. Retrieved from [Link]
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MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
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Onopchenko, A., & Sabourin, E. T. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. PubMed. [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]
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Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
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ResearchGate. (2025). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. Retrieved from [Link]
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